molecular formula C14H8N4O3S4 B2819207 N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide CAS No. 477503-39-2

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2819207
CAS No.: 477503-39-2
M. Wt: 408.48
InChI Key: FAWFMUROLYYOCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or condensation reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has been conducted on alternative products in one-pot reactions involving benzylidenemalononitrile and various thiazole and benzothiazole derivatives, highlighting synthetic pathways to complex nitrogen-containing heterocycles (Krauze et al., 2007). These pathways are crucial for the development of compounds with potential pharmacological properties.
  • Studies on the synthesis and transformations of thiazolo and benzothiazole derivatives illustrate the diverse reactivity of these heterocycles, leading to the creation of compounds with varied biological activities. For example, the synthesis of novel thiazolo[5,4-d]pyrimidines has been reported, which serves as precursors for further chemical modifications (Chattopadhyay et al., 2010).

Potential Biological Activities

  • A series of biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and shown to exhibit diuretic activity in vivo, suggesting their potential as therapeutic agents (Yar & Ansari, 2009). This research exemplifies the potential medicinal applications of benzothiazole derivatives.
  • Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, identifying novel compounds with promising antibacterial activity. This research underscores the importance of structural modifications in enhancing the biological activities of thiazole derivatives (Palkar et al., 2017).

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O3S4/c1-22-14-16-7-3-2-6-10(11(7)25-14)24-13(15-6)17-12(19)8-4-5-9(23-8)18(20)21/h2-5H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWFMUROLYYOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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